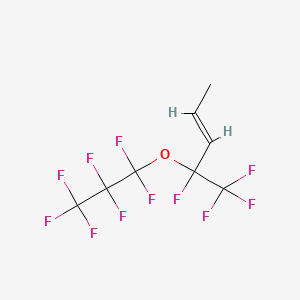

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene

Vue d'ensemble

Description

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene is a fluorinated organic compound with the molecular formula C8H5F11O and a molecular weight of 326.107 g/mol . This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. It is used in various industrial and scientific applications due to its distinctive properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the reaction of heptafluoropropyl iodide with a suitable fluorinated alkene in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using specialized equipment to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product with a high degree of purity .

Analyse Des Réactions Chimiques

Types of Reactions

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or ketones.

Reduction: Reduction reactions can convert it into less oxidized forms, such as alkanes.

Substitution: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used.

Major Products Formed

Oxidation: Fluorinated alcohols or ketones.

Reduction: Fluorinated alkanes.

Substitution: Various substituted fluorinated compounds depending on the nucleophile used.

Applications De Recherche Scientifique

Fluoropolymer Development

Fluorinated compounds like 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene are integral in synthesizing fluoropolymers. These materials exhibit excellent chemical resistance and thermal stability. The compound can be utilized as a monomer or additive in the production of high-performance coatings and films that require low surface energy and high durability.

Surface Modification

The compound's unique structure allows for effective surface modification of materials. By incorporating this compound into surface treatments, industries can enhance properties such as hydrophobicity and oleophobicity. This is particularly useful in applications ranging from textiles to electronic devices.

Drug Delivery Systems

Research indicates that fluorinated compounds can improve the pharmacokinetics of drug delivery systems. The incorporation of this compound into liposomal formulations may enhance drug solubility and stability while providing controlled release profiles. This is vital for developing targeted therapies with reduced side effects.

Synthesis of Fluorinated Pharmaceuticals

The compound serves as a precursor for synthesizing various fluorinated pharmaceuticals. Fluorine atoms can significantly influence the biological activity of drug candidates by enhancing their metabolic stability and lipophilicity.

Fluorinated Compounds in Environmental Research

The environmental impact of fluorinated compounds is an area of growing concern. This compound is studied for its persistence and potential bioaccumulation in ecosystems. Understanding its behavior in the environment is crucial for assessing risks associated with its use and developing regulations.

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard reference material for the detection and quantification of perfluorinated compounds in environmental samples. Its unique spectral properties facilitate advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR).

Case Studies

Mécanisme D'action

The mechanism of action of 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their behavior and function. The pathways involved may include binding to specific receptors or enzymes, leading to alterations in cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-en-1-ol: Similar in structure but contains an additional hydroxyl group.

2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Another fluorinated compound with a different core structure.

Uniqueness

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene is unique due to its high degree of fluorination, which imparts exceptional stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring durable and stable compounds .

Activité Biologique

Chemical Identity

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-ene, with the CAS number 261760-10-5, is a fluorinated organic compound characterized by its unique molecular structure. Its molecular formula is and it has a molecular weight of approximately 342.107 g/mol. This compound is part of a broader class of perfluoroalkyl substances (PFAS), known for their stability and resistance to degradation due to strong carbon-fluorine bonds.

The biological activity of this compound is largely influenced by its structure, which includes multiple fluorinated groups that can interact with biological membranes and proteins. Research indicates that fluorinated compounds can exhibit unique biological interactions due to their hydrophobic nature and ability to form stable complexes with various biomolecules.

Toxicological Studies

Several studies have explored the toxicological effects of PFAS compounds, including this compound. These studies often focus on:

- Cellular Toxicity : Investigations into cytotoxic effects on human cell lines have shown that certain PFAS can induce oxidative stress and apoptosis in cells. For instance, exposure to fluorinated compounds has been linked to alterations in cell viability and proliferation rates.

- Endocrine Disruption : Some PFAS are known to interfere with endocrine functions. The presence of fluorinated groups may mimic or block hormone activity, leading to potential reproductive and developmental issues.

Environmental Impact

The persistence of PFAS in the environment raises concerns regarding bioaccumulation and potential ecological toxicity. Studies have demonstrated that these compounds can accumulate in living organisms, leading to higher concentrations in the food chain. This bioaccumulation poses risks not only to wildlife but also to human health through dietary exposure.

Case Studies

- Study on Membrane Proteins : A recent study demonstrated that fluorinated surfactants could solubilize lipid membranes effectively. This suggests that this compound could potentially be used in biotechnological applications for protein extraction from membranes .

- Epidemiological Studies : Research has linked exposure to certain PFAS with adverse health outcomes such as increased cholesterol levels and immune response alterations. Although specific data on this compound is limited, its classification within the PFAS group suggests similar potential risks .

Comparative Analysis of Fluorinated Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|---|

| This compound | 261760-10-5 | C8H5F11O2 | 342.107 g/mol | Potential cytotoxicity and endocrine disruption |

| Perfluorooctanoic acid (PFOA) | 335-67-1 | C8HF15O2 | 414.07 g/mol | Known endocrine disruptor; associated with various health risks |

| Perfluorooctane sulfonate (PFOS) | 1763-23-1 | C8HF17O3S | 500.13 g/mol | Linked to liver toxicity and immune dysfunction |

Propriétés

IUPAC Name |

(E)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F11O/c1-2-3-4(9,6(12,13)14)20-8(18,19)5(10,11)7(15,16)17/h2-3H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUIEKVXZQICBY-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F11O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.